5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with 2-nitrobenzaldehyde in the presence of a reducing agent to form the desired quinoline structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of organic field-effect transistors (OFETs) and other molecular electronic devices
Mechanism of Action
The mechanism of action of 5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione involves its interaction with molecular targets through its redox-active properties. The compound can undergo reversible oxidation and reduction, making it suitable for applications in molecular electronics and redox-active coordination compounds. The presence of nitrogen and oxygen heteroatoms allows for potential chelating functionality, which is crucial in forming stable complexes with transition metals .
Comparison with Similar Compounds
Indigo: A structural isomer with similar electronic properties.
Tetracene: A parent compound with a similar ring system but lacking heteroatom modifications.
Quinacridone: Another related compound used in pigments and dyes
Uniqueness: 5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione is unique due to its combination of a quinoline structure with redox-active properties and potential chelating functionality. This makes it particularly valuable in the field of molecular electronics and coordination chemistry .
Properties
IUPAC Name |
5,11-dihydroquinolino[3,2-b]quinoline-6,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-14-13(15)18-12-8-4-2-6-10(12)16(14)20/h1-8H,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJGNDIAVBGFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=O)C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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